Dicyano(methyl)amine
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Overview
Description
Dicyano(methyl)amine is an organic compound characterized by the presence of two cyano groups and a methyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyano(methyl)amine can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Malononitrile and methylamine.
Conditions: Basic conditions, often using sodium hydroxide in ethanol.
Procedure: The reactants are mixed and stirred at room temperature, leading to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dicyano(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various nitriles, amides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dicyano(methyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of dicyano(methyl)amine involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the amine group can act as a nucleophile or base in different chemical processes. These interactions are crucial for its reactivity and applications in synthesis.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: Similar in structure but lacks the methyl group.
Cyanamide: Contains a cyano group and an amine but differs in the overall structure.
Acrylonitrile: Contains a cyano group but has a different functional group arrangement.
Uniqueness
Dicyano(methyl)amine is unique due to the presence of both cyano and methyl groups attached to an amine. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
cyano(methyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-6(2-4)3-5/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQYDDVCYCYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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